Trimethylsilyl propionate
Overview
Description
Trimethylsilyl propionate (TMP) is a silylating agent used in various chemical reactions to increase the volatility and stability of organic compounds containing active hydrogens. It is also involved in the synthesis of polymers, amines, and other organic compounds. TMP derivatives are commonly employed in gas chromatography for better analysis of complex mixtures.
Synthesis Analysis
The synthesis of TMP-related compounds can be achieved through different pathways. For instance, N-trimethylsilyl (N-TMS) amines are used to mediate controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled molecular weights and functional groups at the C-termini . Another synthesis method involves the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride, which acts as a reaction promoter and a hydroxylamine protective agent . Additionally, TMP can be synthesized from 1,3-bis(trimethylsilyl)propene with carbonyl compounds in the presence of fluoride ions, producing selectively (E)-1-trimethylsilylbut-1-en-4-ol10.
Molecular Structure Analysis
The molecular structure of TMP and its derivatives can be characterized using various spectroscopic methods. For example, the β-trimethylsilyl-2-propyl cation, a derivative of TMP, shows a high double bond character indicative of a β-stabilizing effect due to hyperconjugation with the trimethylsilyl group . The molecular structure of TMP-related compounds can also be elucidated through infrared spectroscopy and density functional theory calculations .
Chemical Reactions Analysis
TMP is involved in a variety of chemical reactions. It can act as a catalyst in the synthesis of sulfides from aldehydes under mild conditions . TMP derivatives can also bind to transition metals in either end-on or side-on mode, forming complexes with mononuclear or multinuclear metal complexes . Furthermore, TMP is used as a silylating agent in organic synthesis, facilitating nucleophilic reactions in aprotic media .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMP and its derivatives are influenced by the trimethylsilyl group. This group imparts volatility and stability to the compounds, making them suitable for gas chromatography . The reactivity of TMP derivatives can be manipulated by the presence of the trimethylsilyl group, which can stabilize certain intermediates or cations through hyperconjugation . The trimethylsilyl group also protects sensitive functional groups during synthesis, preventing unwanted side reactions .
Scientific Research Applications
Chemical Modifications and Polymer Science : TMP is used for amidation of esters and polymers, such as the amidation of methyl n-propionate and polymethylmethacrylate (PMMA), as demonstrated by DeRosa and Jennejahn (1990). This application is significant in polymer science for modifying material properties (DeRosa & Jennejahn, 1990).
Analytical Chemistry : In the study of sodium silicate solutions, TMP was used for trimethylsilylation to study anion distributions, as researched by Glasser, Lachowski, and Cameron (2007). This method is useful in characterizing complex chemical solutions (Glasser et al., 2007).
Battery Technology : Pohl et al. (2015) introduced TMP as a non-volatile solvent for lithium-ion battery electrolytes, highlighting its potential for enhancing safety compared to conventional volatile carbonate electrolytes (Pohl et al., 2015).
NMR Studies : Harris and Kimber (1975) conducted 29Si and 13C nuclear magnetic resonance studies of TMP, providing valuable data for understanding organosilicon chemistry (Harris & Kimber, 1975).
Metabolic Analysis : Jean-Blain (1978) utilized TMP derivatives for gas chromatography in metabolic studies, which is crucial in biochemistry for analyzing metabolic pathways (Jean-Blain, 1978).
Medical Research : Saunders (1966) explored TMP's application in medical research, where a trimethylsilyl ether of testosterone propionate showed long-acting androgenic properties (Saunders, 1966).
Materials Science : Crestoni, Fornarini, and Speranza (1990) studied the silylation of heteroaromatic rings by trimethylsilyl cations, which has implications in materials science and organic chemistry (Crestoni et al., 1990).
Silicate Research : Currell and Parsonage (1981) reviewed the application of trimethylsilylation to mineral silicates, providing insights into silicate structures and the synthesis of new materials (Currell & Parsonage, 1981).
Cationic Polymerization : Hrkach and Matyjaszewski (1995) investigated the use of trimethylsilyl triflate as an initiator for cationic polymerization, a key process in polymer chemistry (Hrkach & Matyjaszewski, 1995).
Mass Spectrometry : Eglinton, Hunneman, and McCormick (1968) utilized TMP for the mass spectrometry of hydroxy acid methyl esters, an essential technique in analytical chemistry (Eglinton et al., 1968).
Future Directions
properties
IUPAC Name |
trimethylsilyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRWXFOZLIWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168568 | |
Record name | Silanol, trimethyl-, propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl propionate | |
CAS RN |
16844-98-7 | |
Record name | Silanol, trimethyl-, propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, trimethyl-, propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl Propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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